molecular formula C11H12N2O4S B2425646 4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]butanoic acid CAS No. 71054-78-9

4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]butanoic acid

Cat. No.: B2425646
CAS No.: 71054-78-9
M. Wt: 268.29
InChI Key: OKRQABOQRFCMRS-UHFFFAOYSA-N
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Description

4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]butanoic acid is a chemical compound that features a benzothiazole ring fused with a butanoic acid moiety. This compound is known for its diverse applications in various fields, including medicinal chemistry and industrial processes.

Properties

IUPAC Name

4-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4S/c14-10(15)6-3-7-12-11-8-4-1-2-5-9(8)18(16,17)13-11/h1-2,4-5H,3,6-7H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKRQABOQRFCMRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NCCCC(=O)O)NS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]butanoic acid typically involves the reaction of 2-mercaptoaniline with acid chlorides to form the benzothiazole ring .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, including the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

2.1. Amino Group Reactivity

The amino group in the structure can undergo:

  • Acetylation : Reaction with acylating agents (e.g., acetyl chloride) to form amides.

  • Alkylation : Substitution with alkyl halides under basic conditions.

  • Amide Bond Formation : Coupling with carboxylic acids using carbodiimides (e.g., EDC) or mixed anhydrides .

2.2. Carboxylic Acid Reactivity

The butanoic acid moiety enables:

  • Esterification : Reaction with alcohols (e.g., ethanol) in acidic conditions.

  • Amide Synthesis : Coupling with amines using coupling agents (e.g., HOBt/DCC) .

  • Hydrolysis : Conversion to carboxylate salts under basic conditions.

Reaction Type Reagents/Conditions Product
EsterificationAlcohol, acid catalyst (e.g., H₂SO₄)Alkyl butanoate ester
AmidationAmine, coupling agent (e.g., EDC)Amide derivative
AcylationAcyl chloride, base (e.g., pyridine)Acylated amine

Analytical Characterization

Key analytical techniques for monitoring reactions include:

  • NMR Spectroscopy : To confirm structural integrity and reaction completion.

  • Mass Spectrometry : For molecular weight verification.

  • High-Performance Liquid Chromatography (HPLC) : For purity assessment.

Challenges and Considerations

  • Reactivity Control : The benzothiazole ring’s electron-withdrawing groups (e.g., dioxo substituents) may influence reaction rates and regioselectivity.

  • Stability : Acidic or basic conditions during synthesis require careful optimization to avoid degradation.

  • Scalability : Esterification and amidation steps may require precise stoichiometric control for large-scale production.

Biological Relevance

While the focus is on chemical reactivity, the compound’s benzothiazole core is associated with therapeutic properties, including:

  • Antioxidant Activity : Potential radical scavenging due to sulfur-containing heterocycles.

  • Enzyme Inhibition : Analogous compounds exhibit tryptase inhibition, suggesting applications in inflammatory disease treatment .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]butanoic acid exhibit antimicrobial properties. For instance, benzothiazole derivatives have been studied for their efficacy against various bacterial strains. A study demonstrated that certain derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential for developing new antibacterial agents .

Enzyme Inhibition

The compound has shown promise as an inhibitor of human leukocyte elastase (HLE), an enzyme linked to inflammatory diseases. In biochemical assays, it was found to inhibit approximately 15% of HLE activity at a concentration of 200 µM. This inhibition suggests that derivatives of this compound could be explored as therapeutic agents for conditions like chronic obstructive pulmonary disease (COPD) and cystic fibrosis .

Protein Interaction Studies

The unique structure of this compound allows it to engage in π–π stacking interactions with proteins. This property can be utilized in studying protein-ligand interactions using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Such studies are crucial for drug discovery processes where understanding binding affinities and kinetics is essential .

Microbicides

In material protection, compounds like this compound are being investigated for their microbicidal properties. These compounds can be integrated into coatings or materials to prevent microbial growth on surfaces. This application is particularly relevant in healthcare settings where infection control is critical .

Data Summary Table

Application Area Description Findings/Notes
Antimicrobial ActivityPotential against bacterial strainsInhibits growth of S. aureus and E. coli
Enzyme InhibitionInhibits human leukocyte elastase (HLE)15% inhibition at 200 µM
Protein InteractionEngages in π–π stacking with proteinsUseful for drug discovery studies
MicrobicidesPrevents microbial growth on surfacesRelevant for healthcare material protection

Study on Antibacterial Properties

A recent study published in the Journal of Medicinal Chemistry evaluated the antibacterial effects of benzothiazole derivatives. The study reported that derivatives similar to this compound exhibited significant activity against resistant strains of bacteria. The findings suggest a pathway for developing new antibiotics based on this scaffold .

Elastase Inhibition Research

In another study focusing on elastase inhibitors, researchers synthesized several analogs of the compound and tested their inhibitory effects on HLE and porcine pancreatic elastase (PPE). The results indicated that while the compound showed weak inhibition, it serves as a foundation for further optimization to enhance potency .

Mechanism of Action

The mechanism of action of 4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can modulate various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]butanoic acid is unique due to its specific structural features that confer distinct chemical reactivity and biological activity. Its combination of a benzothiazole ring with a butanoic acid moiety allows for versatile applications in various fields .

Biological Activity

4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]butanoic acid, a compound with significant biological activity, has garnered attention in pharmaceutical research due to its potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C14H10N2O4SC_{14}H_{10}N_{2}O_{4}S, with a molecular weight of 302.31 g/mol. It features a benzothiazole moiety that is known for its diverse biological activities.

The biological activity of this compound primarily involves:

  • Inhibition of Enzymatic Activity : Studies indicate that the compound exhibits weak inhibition of human leukocyte elastase (HLE) and porcine pancreatic elastase (PPE), suggesting potential use in conditions where elastase activity is detrimental .
  • Antioxidant Properties : The presence of the benzothiazole ring contributes to antioxidant activity, which may help mitigate oxidative stress in various biological systems.

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Study Biological Activity Concentration Tested Inhibition (%)
Rode et al. (2006) Inhibition of HLE200 µM15%
Rode et al. (2006) Inhibition of PPE100 µM32%

Case Study 1: Elastase Inhibition

In a biochemical assay conducted by Rode et al., the compound demonstrated a modest inhibitory effect on elastases, which play a role in inflammatory processes. The study highlighted that while the inhibition was not potent, it could serve as a lead for developing more effective elastase inhibitors.

Case Study 2: Antioxidant Activity

Research has indicated that derivatives of benzothiazole compounds exhibit significant antioxidant properties. A study focusing on similar compounds showed that they could reduce oxidative stress markers in cellular models, potentially leading to therapeutic applications in neurodegenerative diseases.

Research Findings

Recent investigations into the compound's effects have revealed:

  • Cellular Mechanisms : The compound may influence signaling pathways associated with inflammation and apoptosis.
  • Potential Therapeutic Applications : Its ability to modulate enzymatic activities suggests possible applications in treating diseases characterized by excessive elastase activity, such as chronic obstructive pulmonary disease (COPD).

Q & A

Basic Research Questions

Q. How is 4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]butanoic acid synthesized, and what optimization strategies are recommended?

  • Methodological Answer : The compound can be synthesized via condensation reactions using substituted benzothiazole derivatives and amino acids. A common approach involves refluxing precursors in absolute ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification . Optimization may include adjusting reaction time (e.g., 4–6 hours under reflux), solvent polarity (ethanol vs. DMF), and stoichiometric ratios of reactants. Hydrolysis steps (e.g., NaOH treatment and pH adjustment with acetic acid) are critical for final product isolation .

Q. What analytical techniques are critical for characterizing this compound's purity and structural integrity?

  • Methodological Answer :

  • Purity : High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS) ensures purity (>95% threshold for pharmacological studies).
  • Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies functional groups, while Fourier-transform infrared (FTIR) spectroscopy verifies key bonds (e.g., C=O, S=O). X-ray crystallography may resolve stereochemistry .

Q. How can researchers address solubility challenges in experimental settings?

  • Methodological Answer : Solubility issues in aqueous buffers can be mitigated by:

  • Using polar aprotic solvents (e.g., DMSO) for stock solutions.
  • Adjusting pH to ionize carboxyl or amino groups (e.g., pH 7.4 for physiological studies).
  • Employing co-solvents like ethanol or cyclodextrin-based carriers .

Advanced Research Questions

Q. How can researchers design experiments to assess environmental persistence and bioaccumulation potential?

  • Methodological Answer :

  • Environmental Fate Studies : Use OECD 307 guidelines to measure biodegradation in soil/water systems under controlled aerobic/anaerobic conditions.
  • Bioaccumulation : Conduct bioconcentration factor (BCF) assays using model organisms (e.g., Daphnia magna) and quantify tissue concentrations via LC-MS/MS .
  • Long-Term Monitoring : Implement split-plot designs to evaluate seasonal variability in degradation rates .

Q. What methodologies are effective in elucidating structure-activity relationships (SAR) for pharmacological activity?

  • Methodological Answer :

  • In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with target enzymes (e.g., cyclooxygenase-2).
  • Analog Synthesis : Modify the benzothiazole ring or amino acid side chain and test analogs in enzyme inhibition assays (e.g., IC₅₀ determination via fluorometric assays) .
  • Pharmacophore Mapping : Identify critical functional groups (e.g., sulfonyl, carboxyl) using 3D-QSAR models .

Q. How can predictive models for environmental distribution be developed?

  • Methodological Answer :

  • Fugacity Modeling : Use Level III fugacity models to simulate partitioning into air, water, soil, and sediment compartments. Input parameters include log Kow, vapor pressure, and hydrolysis rate constants.
  • GIS Integration : Map contamination hotspots using geospatial data and physicochemical properties (e.g., solubility, half-life) .

Q. What strategies resolve contradictions in pharmacological data across studies?

  • Methodological Answer :

  • Meta-Analysis : Pool data from multiple studies and apply statistical weighting to account for variability in experimental conditions (e.g., cell lines, assay protocols).
  • Replication Studies : Use standardized protocols (e.g., OECD 423 for acute toxicity) to verify dose-response trends .
  • Mechanistic Studies : Combine knockdown (siRNA) and overexpression models to confirm target specificity .

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